![molecular formula C18H10Cl2N2OS B2461659 (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime CAS No. 692737-17-0](/img/structure/B2461659.png)
(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime” is a chemical compound that belongs to the class of quinoline derivatives . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential components of the compound, can be achieved through various methods . One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime” can be analyzed using various spectroscopic techniques. For instance, IR, 1H NMR, 13C NMR, and mass spectral data can be used to characterize the structures of synthesized compounds .Chemical Reactions Analysis
Quinoline derivatives, including “(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime”, exhibit a variety of chemical reactions. The chemical reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime” can be determined using various analytical techniques. For instance, its molecular weight, density, melting point, boiling point, and other physical properties can be obtained .Scientific Research Applications
- Thiophene derivatives, including those with quinoline substructures, have shown promise as potential anticancer agents . Researchers have investigated the cytotoxic effects of this compound against various cancer cell lines. Further studies could explore its mechanism of action and potential for targeted therapies.
- Inflammation plays a crucial role in various diseases. Some thiophene-based compounds exhibit anti-inflammatory effects . Investigating the anti-inflammatory potential of this oxime derivative could provide insights into novel therapeutic strategies.
- Thiophene derivatives have demonstrated antimicrobial activity against bacteria, fungi, and viruses . Evaluating the efficacy of this compound against specific pathogens could contribute to the development of new antimicrobial agents.
- Thiophene-containing molecules are essential in organic electronics. They serve as building blocks for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Investigating the electronic properties of this oxime derivative could enhance our understanding of its potential applications in optoelectronics.
- Thiophene derivatives are used as corrosion inhibitors in industrial chemistry . Assessing the ability of this compound to protect metals from corrosion could be valuable for practical applications.
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Applications
Organic Semiconductors and OLEDs
Corrosion Inhibition
Pharmacological Studies
Future Directions
The future directions in the research of “(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime” and similar compounds could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This could lead to the development of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
properties
IUPAC Name |
(NE)-N-[(2,4-dichlorophenyl)-thieno[2,3-b]quinolin-2-ylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-12-5-6-13(14(20)9-12)17(22-23)16-8-11-7-10-3-1-2-4-15(10)21-18(11)24-16/h1-9,23H/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKKDJZXSLRXNE-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=NO)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)/C(=N/O)/C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.